2,5-Dimethoxy-4-chlorophenethylamine Hydrochloride
2,5-Dimethoxy-4-chlorophenethylamine Hydrochloride
A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-C is described formally as 2,5-dimethoxy-4-chlorophenethylamine. A known hallucinogen, this compound stimulates monoamine receptor activity and inhibits the re-uptake of serotonin and norepinephrine in rat brain synaptosomes (IC50 = 31 and 63 μM, respectively). LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
88441-15-0
VCID:
VC0027190
InChI:
InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCN)OC)Cl.Cl
Molecular Formula:
C10H15Cl2NO2
Molecular Weight:
252.135
2,5-Dimethoxy-4-chlorophenethylamine Hydrochloride
CAS No.: 88441-15-0
Reference Standards
VCID: VC0027190
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.135
CAS No. | 88441-15-0 |
---|---|
Product Name | 2,5-Dimethoxy-4-chlorophenethylamine Hydrochloride |
Molecular Formula | C10H15Cl2NO2 |
Molecular Weight | 252.135 |
IUPAC Name | 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Standard InChIKey | BKHKVQPFRTVWJY-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1CCN)OC)Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-C is described formally as 2,5-dimethoxy-4-chlorophenethylamine. A known hallucinogen, this compound stimulates monoamine receptor activity and inhibits the re-uptake of serotonin and norepinephrine in rat brain synaptosomes (IC50 = 31 and 63 μM, respectively). LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes. |
Synonyms | 4-Chloro-2,5-dimethoxybenzeneethanamine Hydrochloride; 2C-C; |
PubChem Compound | 46781359 |
Last Modified | Nov 11 2021 |
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